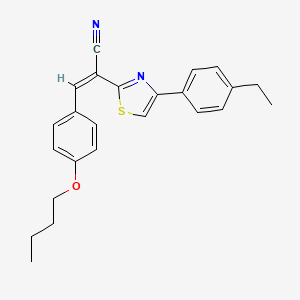

(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(4-Butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-ethylphenyl group and a 4-butoxyphenyl moiety. The Z-configuration of the acrylonitrile group is critical for its stereochemical and electronic properties.

Properties

IUPAC Name |

(Z)-3-(4-butoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c1-3-5-14-27-22-12-8-19(9-13-22)15-21(16-25)24-26-23(17-28-24)20-10-6-18(4-2)7-11-20/h6-13,15,17H,3-5,14H2,1-2H3/b21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDIZQADCWNLKS-QNGOZBTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of 336.44 g/mol. The presence of various substituents on the thiazole ring enhances its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against a variety of pathogens.

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | Staphylococcus aureus | 0.5 | 1.0 |

| (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | Escherichia coli | 1.0 | 2.0 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated using the carrageenan-induced paw edema model in rats. Results showed that administration of the compound significantly reduced edema compared to control groups, indicating its efficacy in inhibiting inflammatory responses.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

The biological activity of (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may be attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that the compound effectively inhibits these enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies

-

Anticancer Potential : A study investigated the cytotoxic effects of the compound on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM.

Cell Line IC50 (µM) MCF-7 15 HT-29 12 - Neuroprotective Effects : Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Comparison with Similar Compounds

Key Observations :

- The 4-butoxyphenyl group in the target compound may enhance solubility compared to smaller substituents (e.g., pyridinyl in 7f) due to its long alkyl chain.

Physicochemical and Spectroscopic Properties

Substituents significantly influence physical properties:

- Melting Points : Derivatives with bulky or polar groups (e.g., 7j: 191–193°C ) exhibit higher melting points than those with flexible chains (e.g., butoxyphenyl in the target compound).

- Spectroscopy : The CN stretch in IR (~2200 cm⁻¹) is consistent across acrylonitriles . NMR data for the target compound would likely show aromatic proton resonances for the 4-ethylphenyl and 4-butoxyphenyl groups.

Structural and Crystallographic Insights

Isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole) crystallize in triclinic systems with planar and perpendicular conformations . The target compound’s butoxy chain may introduce steric hindrance, affecting crystal packing and solid-state fluorescence compared to fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.